2-Bromo-3-cyclopropoxy-5-fluoropyridine
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Overview
Description
2-Bromo-3-cyclopropoxy-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyclopropoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize advanced techniques such as palladium-catalyzed coupling reactions and selective fluorination methods to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyclopropoxy-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
2-Bromo-3-cyclopropoxy-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyclopropoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
2-Bromo-5-fluoropyridine: Shares the bromine and fluorine substituents but lacks the cyclopropoxy group.
3-Cyclopropoxy-5-fluoropyridine: Contains the cyclopropoxy and fluorine groups but lacks the bromine substituent.
Uniqueness: 2-Bromo-3-cyclopropoxy-5-fluoropyridine is unique due to the combination of all three substituents on the pyridine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications compared to its analogs .
Properties
Molecular Formula |
C8H7BrFNO |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2H2 |
InChI Key |
YQZQGFMRSBLGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)F)Br |
Origin of Product |
United States |
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